4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid
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Overview
Description
3-{[4-(4-METHOXYPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a thiophene ring substituted with a methoxyphenyl group and a propanoic acid moiety
Preparation Methods
The synthesis of 3-{[4-(4-METHOXYPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the methoxyphenyl group: This step often involves a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Attachment of the propanoic acid moiety: This can be done through esterification followed by hydrolysis to yield the final acid.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes.
Chemical Reactions Analysis
3-{[4-(4-METHOXYPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert carbonyl groups to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-METHOXYPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and methoxyphenyl-substituted acids. What sets 3-{[4-(4-METHOXYPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties. Other similar compounds include:
- Thiophene-2-carboxylic acid
- 4-Methoxyphenylacetic acid
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C19H21NO6S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[[4-(4-methoxyphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H21NO6S/c1-11(2)26-19(24)17-14(12-4-6-13(25-3)7-5-12)10-27-18(17)20-15(21)8-9-16(22)23/h4-7,10-11H,8-9H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
UNRKFGKRTSENOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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